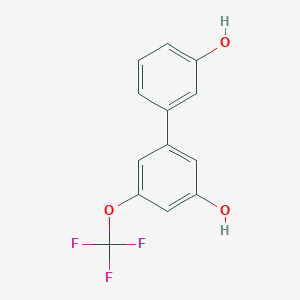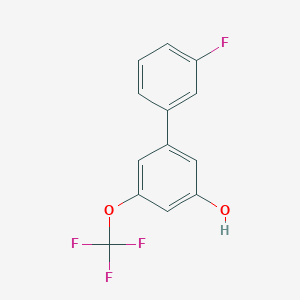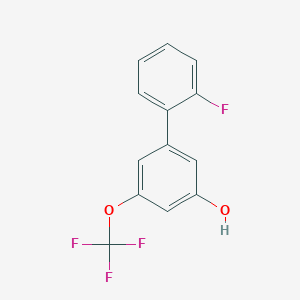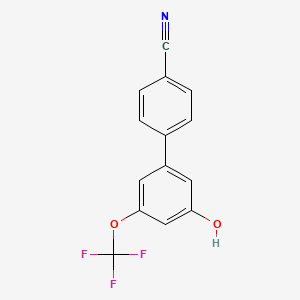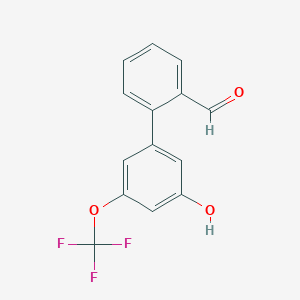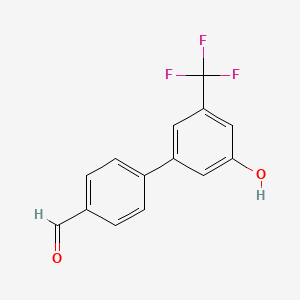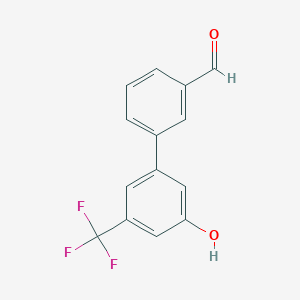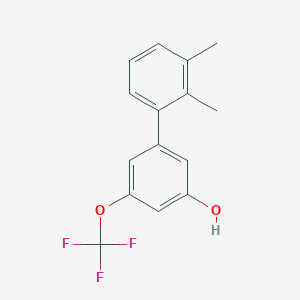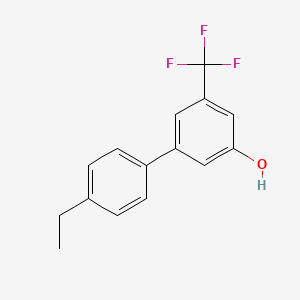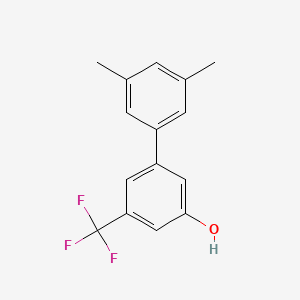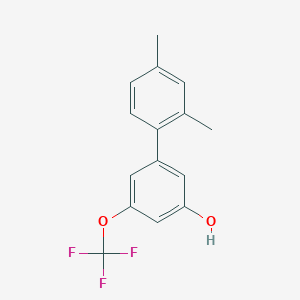
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95), is a synthetic compound that has recently been developed for use in scientific research. It is a derivative of phenol and trifluoromethylphenol, and is characterized by its high purity and stability. 5-DMPT-95 has a wide range of applications, including in the fields of organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of polymers and other materials. In drug discovery, 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is used as a building block for the synthesis of drug candidates. It is also used in biochemistry, where it is used as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. It is known that it binds to certain enzymes and receptors, which may be involved in its biological effects. It is also known to have antioxidant properties, which may be involved in its protective effects against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have anticancer effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is its high purity and stability, which makes it ideal for use in lab experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not suitable for use in humans, and should only be used in laboratory settings.
Zukünftige Richtungen
The future of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% research is promising. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to explore its potential use in industrial processes, such as in the synthesis of polymers and other materials.
Synthesemethoden
The synthesis of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. It begins with the reaction of 2,3-dimethylphenol with trifluoromethanesulfonyl chloride in anhydrous dimethylformamide (DMF). This reaction yields 5-(2,3-dimethylphenyl)-3-trifluoromethylsulfonyl chloride, which is then further reacted with sodium hydroxide to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenoxide. This is then hydrolyzed with aqueous hydrochloric acid to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenol. Finally, the product is purified and concentrated to a purity of 95%.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-4-3-5-14(10(9)2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDBQVUOALFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686526 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261903-12-1 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

